

4-Hydroxy-3,5-dinitrobenzoic acid for protein cross-linking studies

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Compound of Interest

Compound Name: 4-Hydroxy-3,5-dinitrobenzoic acid

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Application Notes and Protocols for Protein Cross-Linking Studies

Topic: **4-Hydroxy-3,5-dinitrobenzoic acid** for Protein Cross-linking Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed no documented use of **4-hydroxy-3,5-dinitrobenzoic acid** as a protein cross-linking agent. This compound possesses only one functional group, the carboxylic acid, that can be readily activated to react with protein nucleophiles, making it a monofunctional reagent unsuitable for creating a covalent bridge between two amino acid residues. A related compound, 4-chloro-3,5-dinitrobenzoic acid, has been reported for the chemical modification (single-point attachment) of amino groups in proteins, but not for cross-linking.^[1]

Therefore, this document provides a comprehensive overview of established principles and protocols for protein cross-linking using commonly accepted reagents, as this appears to be the underlying interest of the intended audience.

Application Note: Principles of Protein Cross-Linking

Protein cross-linking is a powerful biochemical technique used to study protein-protein interactions, elucidate the three-dimensional structure of proteins and protein complexes, and stabilize protein conformations for analysis. The process involves the use of chemical reagents, known as cross-linkers, that form stable covalent bonds between two or more amino acid residues within a single protein (intramolecular cross-linking) or between different proteins (intermolecular cross-linking).

Classes of Cross-Linking Reagents

Cross-linking reagents are classified based on the identity and reactivity of their functional groups.

- Homobifunctional Cross-linkers: These reagents possess two identical reactive groups and are used to link the same type of functional group, most commonly primary amines (e.g., on lysine residues and the protein N-terminus).[2][3][4][5]
- Heterobifunctional Cross-linkers: These reagents have two different reactive groups, allowing for the sequential conjugation of different functional groups (e.g., a primary amine and a sulfhydryl group). This provides greater control over the cross-linking reaction.[2][6]
- Zero-Length Cross-linkers: These reagents mediate the direct covalent bonding of two functional groups without introducing a spacer arm. A common example is EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of an amide bond between a carboxyl group (aspartic or glutamic acid) and a primary amine (lysine).[7][8]
- Photoreactive Cross-linkers: These reagents contain a photo-activatable group that becomes reactive upon exposure to UV light, allowing for cross-linking to be initiated at a specific time point.[2][6][9]

Table 1: Properties of Common Cross-Linking Reagents

Class	Reagent	Reactive Groups	Spacer Arm Length (Å)	Cleavable?	Membrane Permeable?
Homobifunctional	DSS (Disuccinimidyl suberate)	NHS ester (amine-reactive)	11.4	No	Yes
BS3 (Bis(sulfosuccinimidyl) suberate)	Sulfo-NHS ester (amine-reactive)	11.4	No	No	
DSG (Disuccinimidyl glutarate)	NHS ester (amine-reactive)	7.7	No	Yes	
DSP (Dithiobis(succinimidyl propionate))	NHS ester (amine-reactive)	12.0	Yes (by reducing agents)	Yes	
Heterobifunctional	SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)	NHS ester (amine-reactive), Maleimide (sulphydryl-reactive)	8.3	No	Yes
Sulfo-SMCC	Sulfo-NHS ester (amine-reactive), Maleimide (sulphydryl-reactive)	8.3	No	No	

Zero-Length	EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Carbodiimide (activates carboxyls for reaction with amines)	0	No	Yes
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Experimental Protocol: General Procedure for Amine-Reactive Cross-Linking using BS3

This protocol provides a general workflow for cross-linking a purified protein or protein complex using the water-soluble, non-cleavable, amine-reactive homobifunctional cross-linker BS3.

Materials

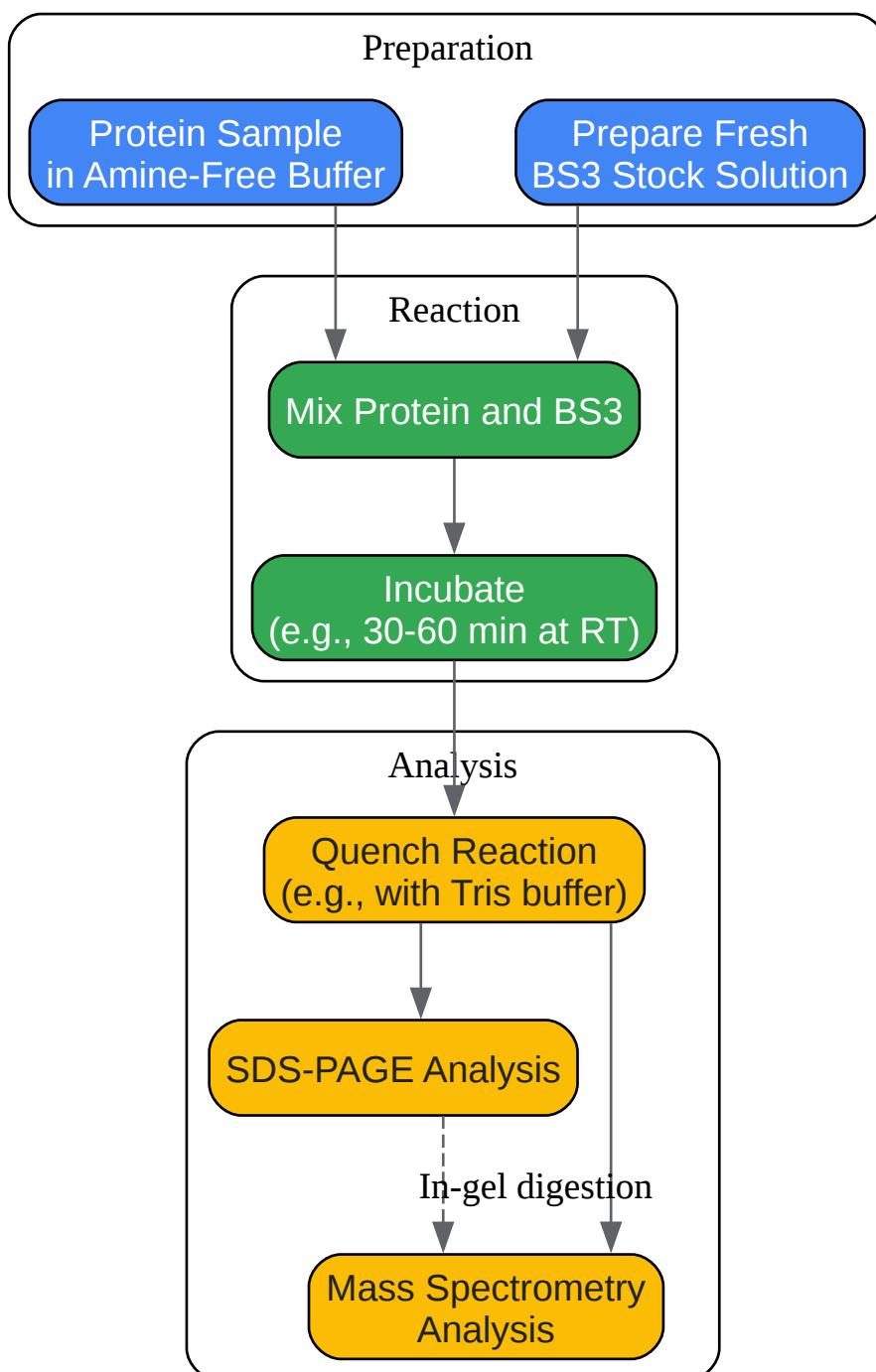
- Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
- BS3 (Bis[sulfosuccinimidyl] suberate)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- SDS-PAGE loading buffer
- Deionized water

Procedure

- Reagent Preparation:
 - Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 10 mM stock solution of BS3 by dissolving it in the Reaction Buffer. Gently vortex to mix. (Note: BS3 is susceptible to hydrolysis in aqueous solutions, so the stock solution should be used promptly).

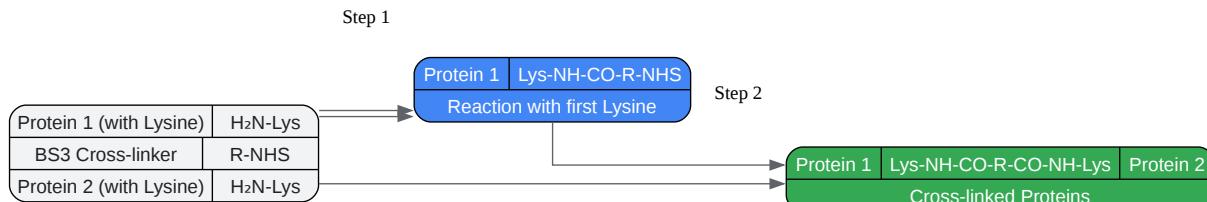
- Protein Sample Preparation:
 - Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
 - If necessary, buffer exchange the protein sample into the Reaction Buffer using dialysis or a desalting column.
- Cross-Linking Reaction:
 - Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 25- to 50-fold molar excess of BS3 over the protein. Optimization may be required.
 - Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours.
- Quenching the Reaction:
 - Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
 - Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with any excess BS3, quenching the reaction.
- Analysis of Cross-Linked Products:
 - The cross-linked sample can be analyzed immediately or stored at -20°C.
 - For SDS-PAGE analysis, mix the quenched reaction mixture with an equal volume of 2X SDS-PAGE loading buffer, heat at 95°C for 5-10 minutes, and load onto a polyacrylamide gel.
 - For mass spectrometry analysis, the sample can be digested directly with a protease (e.g., trypsin) or first separated by SDS-PAGE, followed by in-gel digestion of the cross-linked bands.

Visualizations



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Caption: General workflow for a protein cross-linking experiment.



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Caption: Reaction of a homobifunctional NHS-ester cross-linker with lysine residues.

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